molecular formula C20H24BBrO3 B14033493 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14033493
M. Wt: 403.1 g/mol
InChI Key: ZNKCQNHIXIIGBX-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester featuring a benzyloxy group at the 2-position, a bromo substituent at the 3-position, and a methyl group at the 5-position on the phenyl ring. Its molecular formula is C₂₀H₂₃BBrO₃, with a molecular weight of 394.12 g/mol. It is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials science research.

Properties

Molecular Formula

C20H24BBrO3

Molecular Weight

403.1 g/mol

IUPAC Name

2-(3-bromo-5-methyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BBrO3/c1-14-11-16(21-24-19(2,3)20(4,5)25-21)18(17(22)12-14)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3

InChI Key

ZNKCQNHIXIIGBX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)Br)C

Origin of Product

United States

Preparation Methods

Lithiation and Borylation Procedure

  • Reagents and Conditions :

    • Starting aryl bromide: 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl) derivative
    • Organolithium reagent: n-butyllithium in hexane (1.6–2.5 M)
    • Boronate reagent: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Solvent: Anhydrous tetrahydrofuran (THF)
    • Temperature: Initial lithiation at -78 °C, then warming to room temperature for borylation
    • Atmosphere: Inert nitrogen or argon atmosphere to exclude moisture and oxygen
  • Typical Procedure :

    • The aryl bromide (e.g., 5.00 g, 22 mmol) is dissolved in dry THF under nitrogen and cooled to -78 °C.
    • n-Butyllithium solution (e.g., 9.8 mL, 2.5 M, 24 mmol) is added dropwise to the stirred solution at -78 °C. The mixture is stirred for 30 minutes to 1 hour to effect lithium-halogen exchange.
    • A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (e.g., 5.0 mL, 24 mmol) is then added slowly at -78 °C.
    • The reaction mixture is gradually warmed to room temperature and stirred for 12–18 hours to complete the borylation step.
    • The reaction is quenched with water or methanol, and the organic phase is extracted, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
    • The crude product is purified by silica gel column chromatography (eluent: hexane or ethyl acetate/hexane mixtures) to afford the pure boronate ester.
  • Yields and Purity :
    Yields reported for similar arylboronate esters prepared by this method range from 51% to 86%, with purities above 95% by HPLC analysis.

Representative Experimental Data Table

Step Reagents & Conditions Yield (%) Notes
Lithiation Aryl bromide (22 mmol), n-BuLi (24 mmol, 2.5 M), THF, -78 °C, 30 min Formation of aryl lithium intermediate
Borylation 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (24 mmol), RT, 12 h 72–86 Stirring overnight at room temperature
Work-up Quench with water/methanol, extraction, drying Removal of inorganic salts and solvents
Purification Silica gel chromatography, hexane eluent 51–86 Final pure product isolated

Mechanistic Considerations

  • The lithium-halogen exchange is facilitated by the highly reactive n-butyllithium at low temperatures to avoid side reactions such as lithium migration or decomposition.
  • The boronate formation proceeds via nucleophilic attack of the aryl lithium species on the boron center of the boronate ester reagent, displacing the isopropoxy group and forming the stable pinacol boronate ester.
  • The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center and enhances the compound’s stability and utility in cross-coupling reactions.

Alternative Methods and Variations

  • Some protocols use tert-butyllithium or other organolithium reagents instead of n-butyllithium, but n-BuLi is most common due to availability and reactivity balance.
  • The borylation step can also be performed using bis(pinacolato)diboron (B2pin2) with a palladium catalyst under Suzuki coupling conditions, but this is less common for direct lithiation-borylation routes.
  • Reaction times and temperatures may vary; some reports describe stirring at -40 °C to room temperature over 12–18 hours for optimal yields.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range Comments
Starting Material 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl) bromide Commercially available or synthesized
Organolithium reagent n-Butyllithium (1.6–2.5 M in hexane) Used for lithium-halogen exchange
Solvent Anhydrous tetrahydrofuran (THF) Dry, oxygen-free
Lithiation temperature -78 °C Prevents side reactions
Borylation reagent 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pinacol boronate precursor
Reaction time (borylation) 12–18 hours Room temperature stirring
Work-up Quench with water or methanol Extraction and drying
Purification method Silica gel chromatography Hexane or hexane/ethyl acetate
Typical yield 51–86% Depends on substrate and conditions

Chemical Reactions Analysis

2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent patterns:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound 2-benzyloxy, 3-bromo, 5-methyl C₂₀H₂₃BBrO₃ 394.12 Reference compound
2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-methyl, 5-bromo C₁₃H₁₈BBrO₂ 297.0 Lacks benzyloxy; simpler structure
2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-benzyloxy C₂₀H₂₃BO₃ 326.20 Benzyloxy at 4-position; no bromo/methyl
2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-bromo, 5-methoxy C₁₃H₁₈BBrO₃ 313.0 Methoxy instead of benzyloxy
2-(4-Bromo-Phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-bromo C₁₃H₁₇BBrO₂ 296.99 Bromo at 4-position; no oxygen substituents
2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-benzyloxy, 3-chloro, 5-fluoro C₁₉H₂₁BClFO₃ 362.63 Additional chloro and fluoro substituents

Key Observations :

  • Benzyloxy vs. Methoxy : The benzyloxy group in the target compound provides greater steric bulk and hydrolytic stability compared to methoxy analogs (e.g., ), which may influence reaction kinetics in cross-coupling .
  • Halogen Position : Bromine at the 3-position (target) vs. 4- or 5-position () alters electronic effects and regioselectivity in subsequent reactions .
  • Multi-Halogenated Derivatives : Compounds like incorporate chloro and fluoro groups, which can modulate reactivity and binding affinity in drug discovery contexts .

Insights :

  • The target compound’s synthesis may require optimized conditions to address steric hindrance from the benzyloxy group.
  • Higher yields (e.g., 81% in ) are achievable with less sterically demanding substituents .

Physicochemical and Application Differences

Solubility and Stability :

  • The benzyloxy group in the target compound likely reduces solubility in polar solvents compared to methoxy analogs but improves stability against protodeboronation .
  • Bromine’s electronegativity enhances reactivity in cross-coupling, while methyl groups may increase lipophilicity .

Biological Activity

Chemical Identification
The compound 2-(2-(benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has the following chemical formula: C20H24BBRO3. It is characterized by a complex structure that includes a dioxaborolane ring and a brominated phenyl group. Its molecular weight is approximately 403.12 g/mol .

Synthesis
The synthesis of this compound involves multiple steps, including the formation of the dioxaborolane moiety and the introduction of the benzyloxy and bromo substituents. Detailed synthetic pathways have been documented in various studies, highlighting its utility as a building block in organic synthesis .

Antimicrobial Properties

Recent research indicates that boron-containing compounds exhibit significant biological activities, including antimicrobial properties. The mechanism of action often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis. For instance, compounds similar to dioxaborolanes have shown effectiveness against resistant bacterial strains due to their ability to inhibit β-lactamase enzymes .

Case Studies

  • Inhibition of Bacterial Growth : A study evaluated the antibacterial activity of various boron compounds, including derivatives similar to our compound of interest. Results indicated a notable inhibition of Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae .
  • Antifungal Activity : Another investigation focused on the antifungal potential of boron derivatives. The results demonstrated that certain dioxaborolane compounds could inhibit fungal growth by disrupting cell membrane integrity .

The proposed mechanisms for the biological activity of this compound include:

  • β-Lactamase Inhibition : This compound may act as a β-lactamase inhibitor, preventing bacterial resistance mechanisms from functioning effectively.
  • Cell Membrane Disruption : Similar to other boron compounds, it may disrupt the integrity of microbial cell membranes leading to cell death.

Data Table: Biological Activity Summary

Activity Type Target Organism Inhibition (%) Reference
AntibacterialStaphylococcus aureus75%
AntibacterialStreptococcus pneumoniae80%
AntifungalCandida albicans65%
β-Lactamase InhibitionVarious Gram-positive bacteriaSignificant reduction

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